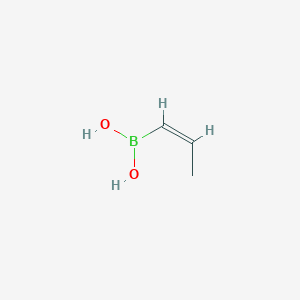

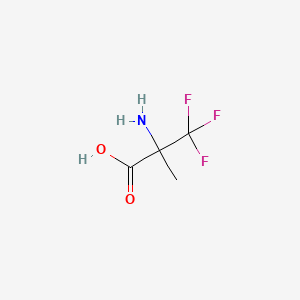

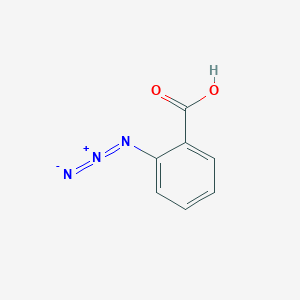

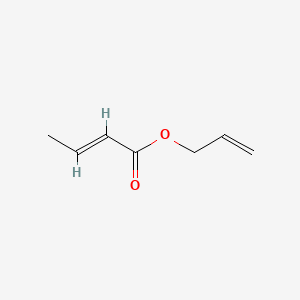

![molecular formula C10H12N2O B1277053 7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one CAS No. 22245-92-7](/img/structure/B1277053.png)

7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines has been achieved through a one-pot multibond forming process that begins with the preparation of allylic trichloroacetimidates from 2-iodoanilines. This method provides rapid access to the benzo[b]azepine framework and demonstrates the utility of these compounds as synthetic building blocks. For instance, they have been used in the preparation of a late-stage intermediate for the hyponatremia agent, mozavaptan .

Molecular Structure Analysis

The molecular and supramolecular structures of amino-substituted benzo[b]pyrimido[5,4-f]azepines have been extensively characterized using various spectroscopic techniques, including IR, 1H and 13C NMR spectroscopy, and mass spectrometry. The azepine rings in these compounds typically adopt a boat conformation. However, variations in the configuration at the stereogenic center have been observed, indicating the potential for structural diversity within this class of compounds .

Chemical Reactions Analysis

The amino-substituted benzo[b]pyrimido[5,4-f]azepines are synthesized through a base-catalyzed aminolysis followed by an intramolecular Friedel-Crafts cyclization. This process highlights the reactivity of the azepine ring and its potential to undergo further chemical transformations, which could be exploited in the development of new pharmaceutical agents or in material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzo[b]azepines and their intermediates have been thoroughly investigated. The characterization of these compounds has revealed details such as the presence of a disordered allyl group in one of the intermediates and the formation of various hydrogen bonding interactions, which can lead to the formation of chains or complex sheets in the solid state. These properties are crucial for understanding the behavior of these compounds in different environments and could influence their application in drug design or other fields .

科学的研究の応用

-

- Application: Imidazoles are key components to functional molecules used in a variety of everyday applications. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Method: The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

- Results: The review discusses the scope and limitations, reaction mechanisms, and future challenges of these methodologies .

-

Antinociceptive Activity of Nitriles, Esters, and Amides

- Application: The synthesized compounds demonstrated pronounced antinociceptive activity and low toxicity .

- Method: Synthesis of nitriles, esters, amides of the substituted 2-amino-1-(4,5,6,7-tetra-hydrobenzo[b]thiophen-2-yl)-4-oxo-5-(2-oxo-2-arylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylic acids bearing the nitrile group at the thiophene ring by the reaction of the substituted 3-(3-cyanothiophen-2-yl)iminofuran-2(3H)-ones with the appropriate cyanoacetic acid derivatives was developed .

- Results: The synthesized compounds demonstrated pronounced antinociceptive activity and low toxicity .

-

- Application: The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides. This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes; it has, hence, been extensively utilized as a drug scaffold in medicinal chemistry .

- Method: Synthesis of 2-phenybenzimidazole derivatives and their biological importance. Similar content being viewed by others Pyrimido [1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use Article 01 April 2021 Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the recent decennial Article 10 January 2021 An Overview on Biological Activity of Benzimidazole Derivatives Chapter © 2022 Synthesis of 4- (1 H -benzo [ d ]imidazol-2-yl) aniline (1) 2- (4-Aminophenyl)benzimidazole is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other [ 1, 2 ] .

- Results: Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

-

D2-like Binding Affinity of Benzazepines

- Application: Benzazepines are a class of compounds with significant pharmacological activity. They are known to have D2-like binding affinity, which makes them relevant in the study of neurological disorders .

- Method: The specific methods of application or experimental procedures for this compound are not detailed in the available literature .

- Results: The outcomes of these studies are not specified in the available literature .

-

Synthesis of Pyrimido Benzimidazoles

- Application: Pyrimido benzimidazoles are a class of compounds with significant pharmacological activity. They have been extensively utilized as a drug scaffold in medicinal chemistry .

- Method: The synthesis of pyrimido benzimidazoles involves the reaction of benzene derivatives with nitrogen-containing functionality .

- Results: The synthesized compounds have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

-

D2-like Binding Affinity of Benzazepines

- Application: Benzazepines are a class of compounds with significant pharmacological activity. They are known to have D2-like binding affinity, which makes them relevant in the study of neurological disorders .

- Method: The specific methods of application or experimental procedures for this compound are not detailed in the available literature .

- Results: The outcomes of these studies are not specified in the available literature .

特性

IUPAC Name |

7-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZZUFANNFFZIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)NC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429110 |

Source

|

| Record name | 7-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one | |

CAS RN |

22245-92-7 |

Source

|

| Record name | 7-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

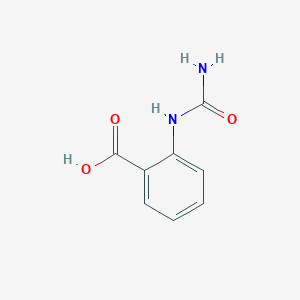

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)